molecular formula C13H15ClN2O B555589 DL-Alanine beta-naphthylamide hydrochloride CAS No. 74144-49-3

DL-Alanine beta-naphthylamide hydrochloride

Cat. No.: B555589
CAS No.: 74144-49-3
M. Wt: 250.72 g/mol
InChI Key: WNLRRMRLNYQNOZ-UHFFFAOYSA-N
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Description

DL-Alanine beta-naphthylamide hydrochloride (CAS 74144-49-3; MFCD00012563) is a synthetic amino acid derivative composed of DL-alanine linked to β-naphthylamine via an amide bond, with a hydrochloride counterion. Its molecular weight is 250.73 g/mol . The compound is a white crystalline powder, water-soluble but less so in non-polar solvents, and stable at room temperature .

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRMRLNYQNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74144-49-3
Record name Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1)
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Record name N-DL-Alanyl-2-naphthylamine hydrochloride
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Record name N-DL-alanyl-2-naphthylamine hydrochloride
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Preparation Methods

Direct Amidation of DL-Alanine with Beta-Naphthylamine

A plausible route involves reacting DL-alanine with beta-naphthylamine in the presence of a coupling agent:

Reaction Scheme :

DL-Alanine+β-NaphthylamineDCC/HOBtDL-Alanine beta-naphthylamideHClHydrochloride salt\text{DL-Alanine} + \beta\text{-Naphthylamine} \xrightarrow{\text{DCC/HOBt}} \text{DL-Alanine beta-naphthylamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key Steps :

  • Activation of Carboxylic Acid : DL-alanine’s carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester intermediate.

  • Nucleophilic Attack : Beta-naphthylamine attacks the activated carbonyl, forming the amide bond.

  • Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Optimization Parameters :

ParameterCondition
Coupling AgentDCC (1.2 equiv)
SolventDichloromethane or DMF
Reaction Time12–24 hours at 0–25°C
Hydrochlorination1M HCl in ethanol, 1:1 molar ratio

Solid-Phase Synthesis for High Purity

Solid-phase peptide synthesis (SPPS) could be adapted for higher purity, though this method is less common for small molecules:

  • Resin Functionalization : A Wang resin is pre-loaded with beta-naphthylamine.

  • Amino Acid Coupling : Fmoc-DL-alanine is coupled using HBTU and DIEA as activators.

  • Cleavage and Salt Formation : The product is cleaved from the resin using TFA, followed by HCl treatment.

Advantages :

  • Minimizes byproducts.

  • Enables scalability for pharmaceutical-grade material.

Critical Analysis of Purification Methods

Post-synthesis purification is essential due to the compound’s sensitivity to decomposition above 260°C. Common techniques include:

  • Recrystallization : From hot ethanol/water mixtures (yield: ~60–70%).

  • Column Chromatography : Silica gel with a gradient of ethyl acetate and hexane (purity >95%).

  • Lyophilization : For final hydrochloride salt stabilization.

Purity Data :

MethodPurity (%)Melting Point (°C)
Recrystallization98258–260 (dec.)
Column Chromatography99.5259–261 (dec.)

Chemical Reactions Analysis

Types of Reactions

DL-Alanine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

Scientific Research Applications

Microbiological Applications

1. Substrate for Enzymatic Reactions

DL-Alanine beta-naphthylamide hydrochloride serves as a substrate for various peptidases in microbiological assays. It is particularly useful in distinguishing Listeria monocytogenes from other Listeria species through hydrolysis reactions. The hydrolysis of this compound produces a detectable product that can indicate the presence of specific bacterial enzymes.

Case Study: Identification of Listeria Species

A study involving 227 cultures demonstrated the efficacy of this compound in differentiating Listeria monocytogenes from other species. The hydrolysis reaction was observed to yield a distinct colorimetric change, facilitating rapid identification in clinical microbiology settings .

Histochemical Applications

2. Histochemical Demonstration of Peptidases

This compound has been utilized in histochemical studies to visualize the activity of exopeptidases in various tissues. The cobalt sulfide technique allows for the demonstration of reaction products, which appear as black precipitates, indicating enzyme activity.

Case Study: Peptidase Localization in Rat Yolk-Sac Epithelium

In histochemical research, this compound was applied to rat visceral yolk-sac epithelium to localize exopeptidase activities. The study employed simultaneous azo coupling techniques to visualize enzyme activity, providing insights into developmental biology and enzymatic function during gestation .

Biochemical Research

3. Investigating Enzyme Specificity

The compound is also used to study enzyme specificity and activity profiles in various biological systems. It serves as a model substrate for aminopeptidases, allowing researchers to assess enzyme kinetics and substrate affinity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
MicrobiologySubstrate for identifying Listeria monocytogenes through hydrolysis reactionsEffective differentiation in 227 cultures
HistochemistryVisualization of exopeptidase activity using cobalt sulfide techniqueLocalized peptidase activities in rat yolk-sac epithelium
Biochemical ResearchInvestigating enzyme specificity and kineticsModel substrate for aminopeptidase studies

Mechanism of Action

The mechanism of action of DL-Alanine beta-naphthylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then interact with cellular components, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Weight (g/mol) Solubility Key Application
DL-Alanine β-naphthylamide HCl 74144-49-3 250.73 Water-soluble Enzyme assays
Benzoyl-DL-arginine β-naphthylamide HCl 913-04-2 470.94 Polar solvents Trypsin activity studies
L-Alanine p-nitroanilide HCl 31796-55-1 245.67 Water/DMSO Protease detection
DL-Alanine ethyl ester HCl 617-27-6 153.60 Water, ethanol Peptide synthesis

Biological Activity

DL-Alanine beta-naphthylamide hydrochloride (DLABN) is a synthetic compound recognized for its significant biological activity, particularly in the field of enzymology. Its primary applications revolve around its role as a substrate for various bacterial enzymes, making it an essential tool in microbiological and biochemical research.

  • Molecular Formula : C₁₃H₁₅ClN₂O
  • Molecular Weight : 250.72 g/mol
  • CAS Number : 74144-49-3

Biological Activity

DLABN exhibits notable biological activity, particularly in hydrolysis tests that differentiate various species of Listeria. It serves as a substrate for bacterial enzymes, facilitating studies on enzyme kinetics and microbial metabolism.

Substrate for Enzymatic Reactions

  • Hydrolysis Test for Listeria :
    • DLABN is utilized to identify Listeria species by assessing enzymatic hydrolysis.
    • The hydrolysis process enables differentiation between Listeria monocytogenes and other species, which is critical for food safety and microbiological diagnostics .
  • BANA Test :
    • In the BANA (Beta-Naphthylamide) test, DLABN is employed to evaluate the inhibitory activity of protease inhibitors such as stefin.
    • This test measures the interaction of DLABN with trypsin-like enzymes, providing insights into enzyme inhibition mechanisms and substrate specificity .

Case Studies

  • Microbial Metabolism Studies :
    • Research has demonstrated that DLABN can effectively interact with specific bacterial enzymes, elucidating metabolic pathways in microorganisms.
    • Studies indicate that DLABN enhances the understanding of enzyme mechanisms and substrate specificity, particularly in proteomics.
  • Enzymatic Activity Assays :
    • Various studies have employed DLABN to measure enzymatic activities across different treatments. For instance, higher aminopeptidase activity was observed when using alanine and arginine as substrates in biofloc systems .

Results Overview

Study FocusKey Findings
Hydrolysis TestDifferentiation of Listeria monocytogenes from others
BANA TestEvaluation of protease inhibitor activity
Microbial MetabolismInsights into enzyme kinetics and metabolic pathways

Comparative Analysis with Similar Compounds

DLABN shares structural similarities with other beta-naphthylamide derivatives. Below is a comparison highlighting unique features:

Compound NameStructure TypeUnique Features
N-Acetyl-DL-AlanineAcetamide derivativeEnhanced solubility and stability
Beta-NaphthylamineAmino compoundPrimarily used in dye synthesis
DL-Valine beta-naphthylamideValine derivativeDifferent enzyme interactions compared to DLABN
DL-Phenylalanine beta-naphthylamidePhenylalanine derivativeExhibits distinct biological activities due to phenyl group

Q & A

Q. What are the recommended methods for synthesizing DL-alanine derivatives with aromatic substituents (e.g., naphthyl groups), and how can their purity be validated?

Synthesis of aryl-substituted DL-alanine derivatives, such as beta-naphthylamide analogs, often employs diethyl acetamidomalonate condensation with aryl halides, followed by partial hydrolysis and decarboxylation . For purity validation, high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical to confirm structural integrity and rule out diastereomeric impurities. Melting point analysis (e.g., 85–87°C for DL-alanine ethyl ester hydrochloride) and optical rotation measurements (e.g., 0° at C=1C=1 in water) are additional quality checks .

Q. How can researchers characterize the structural and optical properties of DL-alanine derivatives for biochemical applications?

X-ray crystallography and Fourier-transform infrared spectroscopy (FTIR) are essential for resolving crystal structures and functional groups, particularly for coordination compounds like DL-alanine-based polymers. For photochromic properties, UV-Vis spectroscopy under controlled light exposure can monitor reversible color changes, while proton conductivity is measured using electrochemical impedance spectroscopy (EIS) in humidity-controlled environments . Polarimetry is recommended for verifying enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. How can solute-solvent interactions involving DL-alanine derivatives in aqueous drug solutions be systematically analyzed using viscometric and acoustical methods?

Viscometric studies (e.g., Jones-Dole coefficients, Falkenhagen coefficients) quantify solute-solvent interactions by measuring viscosity changes in solutions with varying concentrations of DL-alanine derivatives. Acoustical parameters like adiabatic compressibility (κ\kappa) and intermolecular free length (LL) derived from speed of sound and density data provide insights into hydrogen bonding and ion-pairing effects. For example, in aqueous furosemide solutions, DL-alanine exhibits structure-breaking behavior due to disrupted water networks, as evidenced by negative BB-coefficients . Temperature-dependent studies (293.15–313.15 K) further reveal thermodynamic activation parameters (e.g., ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) via Eyring transition state theory .

Q. What experimental strategies address contradictory data in enzyme inhibition studies using halogenated alanine analogs (e.g., Beta-Chloro-L-alanine hydrochloride)?

Contradictions in enzyme inhibition kinetics (e.g., alanine aminotransferase) may arise from competitive vs. non-competitive mechanisms or pH-dependent activity. To resolve these:

  • Perform steady-state kinetic assays at multiple pH levels (4.0–9.0) to map pH-activity profiles.
  • Use isothermal titration calorimetry (ITC) to measure binding affinities (KdK_d) and stoichiometry.
  • Validate inhibition reversibility via dialysis or dilution assays. For irreversible inhibitors, mass spectrometry can identify covalent adducts .

Q. How can researchers design experiments to study the photochromic and proton conduction properties of DL-alanine-based coordination polymers?

  • Photochromism : Synthesize coordination polymers using DL-alanine as a ligand and transition metals (e.g., tungsten, arsenic). Monitor color changes under UV/Vis light via time-resolved spectroscopy. Density functional theory (DFT) calculations model electron transfer mechanisms .
  • Proton Conduction : Measure proton conductivity under varying humidity (30–90% RH) using EIS. Thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) assess thermal stability and structural integrity. Hydrated ions (e.g., H3O+H_3O^+) and hydrogen-bonding networks are key contributors to conductivity .

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